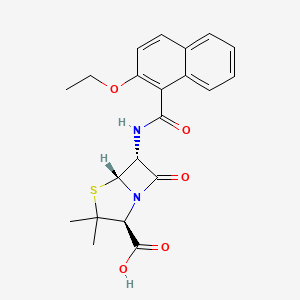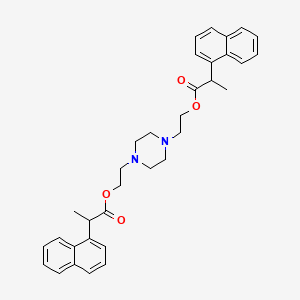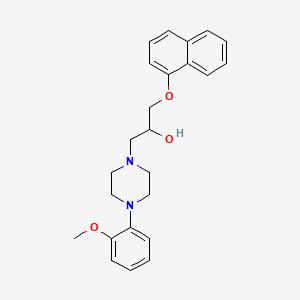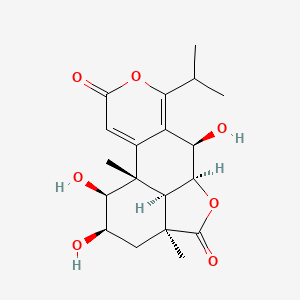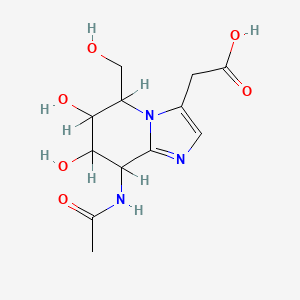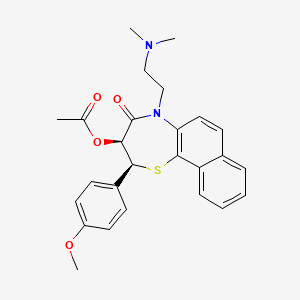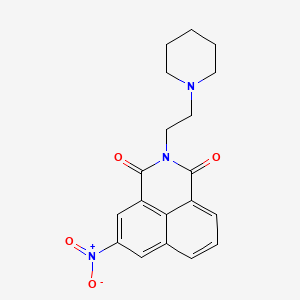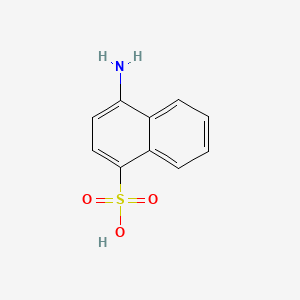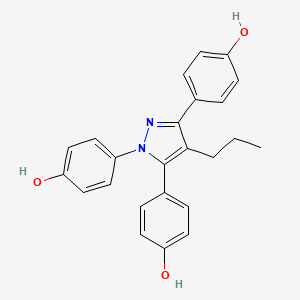
PPT
Overview
Description
4,4',4''-(4-propylpyrazole-1,3,5-triyl)trisphenol is a pyrazole that is 1H-pyrazole bearing three 4-hydroxyphenyl substituents at positions 1, 3 and 5 as well as a propyl substituent at position 4. Potent, subtype-selective estrogen receptor agonist (EC50 ~ 200 pM); displays 410-fold selectivity for ERalpha over ERbeta. Prevents ovariectomy-induced weight gain and loss of bone mineral density, and induces gene expression in the hypothalamus following systemic administration in vivo. It has a role as an estrogen receptor agonist. It is a member of pyrazoles and a member of phenols.
Mechanism of Action
Target of Action
Propyl Pyrazole Triol (PPT) is a synthetic, nonsteroidal agonist of the Estrogen Receptor alpha (ERα) . It has a 410-fold relative binding affinity for ERα (49%) compared to Estrogen Receptor beta (ERβ: 0.12%) . ERα is a ligand-activated transcription factor that mediates the actions of estrogen .
Mode of Action
This compound activates gene transcription only through ERα . It binds to ERα and triggers a conformational change that allows the receptor to interact with specific DNA sequences called estrogen response elements (EREs). This interaction leads to the transcription of target genes .
Biochemical Pathways
The activation of ERα by this compound influences several biochemical pathways. For instance, it has been shown to improve glucose tolerance in ob/ob mice . This effect is likely mediated through the regulation of genes involved in glucose metabolism, such as the transcription factor signal transducer and activator of transcription 3, and glucose-6-phosphatase .
Result of Action
The activation of ERα by this compound has several cellular and molecular effects. For example, it has been shown to improve glucose tolerance and insulin sensitivity in ob/ob mice . Moreover, this compound significantly decreased infarct size in an in vivo rabbit model of ischemia-reperfusion injury .
Biochemical Analysis
Biochemical Properties
Propyl pyrazole triol plays a significant role in biochemical reactions by selectively binding to estrogen receptor alpha (ERα) with a binding affinity approximately 410 times higher than that for estrogen receptor beta (ERβ) . This selective binding allows propyl pyrazole triol to modulate the activity of ERα, influencing various downstream signaling pathways. The compound interacts with several biomolecules, including transcription factors and enzymes involved in glucose metabolism, such as signal transducer and activator of transcription 3 (STAT3) and glucose-6-phosphatase .
Cellular Effects
Propyl pyrazole triol exerts various effects on different cell types and cellular processes. In adipocytes and skeletal muscle cells, it enhances glucose uptake and improves insulin sensitivity . In hepatocytes, propyl pyrazole triol modulates gene expression, leading to decreased hepatic lipid content and improved glucose tolerance . These effects are mediated through the activation of ERα, which influences cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of propyl pyrazole triol involves its selective binding to ERα, leading to the activation of ERα-mediated transcriptional activity . This activation results in the modulation of various genes involved in glucose metabolism, lipid metabolism, and inflammatory responses . Propyl pyrazole triol also influences the activity of transcription factors such as STAT3, which plays a crucial role in regulating glucose homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propyl pyrazole triol have been observed to change over time. Short-term treatment with propyl pyrazole triol improves glucose tolerance and insulin sensitivity in animal models
Dosage Effects in Animal Models
The effects of propyl pyrazole triol vary with different dosages in animal models. At lower doses, the compound improves glucose tolerance and insulin sensitivity without significant adverse effects . Higher doses may lead to toxic effects and require careful monitoring to avoid potential adverse outcomes.
Metabolic Pathways
Propyl pyrazole triol is involved in metabolic pathways related to glucose and lipid metabolism. It interacts with enzymes such as glucose-6-phosphatase and transcription factors like STAT3, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s ability to improve glucose tolerance and reduce hepatic lipid content.
Transport and Distribution
Within cells and tissues, propyl pyrazole triol is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
Propyl pyrazole triol is localized in specific subcellular compartments, where it exerts its effects on cellular activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, ensuring its proper localization and activity .
Properties
IUPAC Name |
4-[2,5-bis(4-hydroxyphenyl)-4-propylpyrazol-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-22-23(16-4-10-19(27)11-5-16)25-26(18-8-14-21(29)15-9-18)24(22)17-6-12-20(28)13-7-17/h4-15,27-29H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTXSIGGFRQYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040392 | |
| Record name | Propylpyrazoletriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263717-53-9 | |
| Record name | Propyl pyrazole triol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=263717-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263717539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propylpyrazoletriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-(4-PROPYL-(1H)-PYRAZOLE-1,3,5-TRIYL)TRISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T83Y6JZPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of propyl pyrazole triol?
A1: Propyl pyrazole triol exhibits high affinity and selectivity for ERα, one of the two major estrogen receptor subtypes. [, , , , , , , , , , , , , , , , , , , , ]
Q2: How does propyl pyrazole triol exert its effects at the molecular level?
A2: Upon binding to ERα, PPT induces conformational changes in the receptor, promoting its dimerization and subsequent binding to estrogen response elements (EREs) located within the promoter regions of target genes. [, , ] This interaction modulates the transcriptional activity of these genes, ultimately leading to various downstream effects.
Q3: Can you provide examples of downstream effects observed upon propyl pyrazole triol treatment in different models?
A3: Studies utilizing this compound have revealed a range of downstream effects, including:
- Uterine growth and gene expression changes in mice: this compound stimulated uterine growth, increased expression of genes like complement component 3, lactoferrin, and glucose-6-phosphate dehydrogenase, and decreased androgen receptor and progesterone receptor mRNA levels. []
- Improved glucose tolerance in obese mice: Treatment with this compound ameliorated glucose tolerance and insulin sensitivity in obese mice models. []
- Neuroprotection in a mouse model of global ischemia: this compound demonstrated neuroprotective effects by reducing ischemic damage in specific brain regions. []
- Modulation of heat shock protein expression in rat skeletal muscle: this compound treatment led to increased basal levels of heat shock protein 70 (Hsp70) in rat soleus muscle fibers. []
- Anti-edema effects in a rat model of traumatic brain injury: this compound administration attenuated brain edema and blood-brain barrier disruption following traumatic brain injury. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


